2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Overview
Description
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds characterized by a benzene ring fused to an imidazole ring. These compounds have shown significant biological and pharmacological activities, making them of great interest in medicinal chemistry .
Preparation Methods
The synthesis of 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step reactions. The initial step often includes the preparation of the benzimidazole moiety through the condensation of o-phenylenediamine with formic acid or its equivalents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, benzimidazoles are known to bind to tubulin, inhibiting its polymerization and thus disrupting cell division . This mechanism is particularly useful in its antiparasitic and anticancer activities. The compound may also interact with other enzymes and receptors, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE include other benzimidazole derivatives such as:
2-amino-1H-benzimidazole: Known for its antimicrobial properties.
5,6-dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: An antiviral agent.
The uniqueness of this compound lies in its complex structure, which combines multiple pharmacophores, enhancing its potential biological activities .
Properties
IUPAC Name |
2-amino-4-[4-(benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-13-14(11-27-12-26-16-5-2-3-6-17(16)27)9-20(30-13)21-15(10-24)23(25)29-19-8-4-7-18(28)22(19)21/h2-3,5-6,9,12,21H,4,7-8,11,25H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTJQARPQDVUFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)CN4C=NC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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